(Dichloromethyl)dimethyl-n-propylsilane
Description
(Dichloromethyl)dimethyl-n-propylsilane is a chlorinated organosilane with the formula Cl₂CH–Si(CH₃)₂–CH₂CH₂CH₃. The dichloromethyl group (–CHCl₂) attached to the silicon atom distinguishes it from simpler chlorosilanes like dimethyldichlorosilane (Cl₂Si(CH₃)₂) .
Properties
IUPAC Name |
dichloromethyl-dimethyl-propylsilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14Cl2Si/c1-4-5-9(2,3)6(7)8/h6H,4-5H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOIURJTUGBYOLG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC[Si](C)(C)C(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14Cl2Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
(Dichloromethyl)dimethyl-n-propylsilane: can be synthesized through various methods, including:
Direct Synthesis: : This involves the reaction of dichloromethylsilane with n-propylmagnesium chloride under controlled conditions.
Hydrolysis: : Starting from dichloromethyl-n-propylsilane, hydrolysis can be performed to introduce the dimethyl groups.
Industrial Production Methods
In an industrial setting, the compound is typically produced through a controlled reaction involving silicon tetrachloride and organic reagents under specific conditions to ensure high yield and purity.
Chemical Reactions Analysis
(Dichloromethyl)dimethyl-n-propylsilane: undergoes various types of chemical reactions, including:
Oxidation: : The silicon atom can be oxidized to form silanols or siloxanes.
Reduction: : Reduction reactions can be used to remove chlorine atoms, forming different organosilicon compounds.
Substitution: : The chlorine atoms can be substituted with other groups, such as alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include hydrogen peroxide and water.
Reduction: : Reducing agents like lithium aluminum hydride (LiAlH4) are often used.
Substitution: : Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Silanols: : Formed through oxidation reactions.
Siloxanes: : Resulting from further oxidation of silanols.
Alkylsilanes: : Produced through substitution reactions.
Scientific Research Applications
(Dichloromethyl)dimethyl-n-propylsilane: has several applications in scientific research, including:
Chemistry: : Used as a reagent in organic synthesis and as a building block for more complex silicon-containing compounds.
Biology: : Employed in the study of silicon-based biomolecules and their interactions with biological systems.
Medicine: : Investigated for potential use in drug delivery systems and as a precursor for medical imaging agents.
Industry: : Utilized in the production of silicones and other silicon-based materials.
Mechanism of Action
The mechanism by which (Dichloromethyl)dimethyl-n-propylsilane exerts its effects involves its reactivity with various functional groups. The silicon atom can form bonds with oxygen, nitrogen, and carbon atoms, leading to the formation of diverse products. The molecular targets and pathways involved depend on the specific reaction conditions and reagents used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table and analysis compare (Dichloromethyl)dimethyl-n-propylsilane with key analogs from the evidence, focusing on substituent effects, reactivity, and applications.
Table 1: Comparison of Chlorinated Silanes
Key Comparisons
Reactivity and Hydrolysis
- (Dichloromethyl)methyldichlorosilane (CAS 1558-31-2) exhibits extreme hydrolytic sensitivity (rating 8) due to four chlorine atoms on silicon, enabling rapid reactions with moisture to form siloxanes or silicones .
- Dimethyldichlorosilane (CAS 75-78-5) has lower hydrolytic sensitivity (rating 7) and is a standard precursor for silicone polymers .
- (Dichloromethyl)dimethyl-n-propylsilane likely shows intermediate reactivity: the dichloromethyl group may enhance electrophilicity, while the n-propyl group could slow hydrolysis compared to smaller analogs.
Structural and Functional Differences
- Chlorine Position : The dichloromethyl group (–CHCl₂) in the target compound introduces two labile chlorines on a carbon adjacent to silicon, contrasting with (Dichloromethyl)methyldichlorosilane , where chlorines are directly on silicon . This difference affects bond polarization and reaction pathways.
- Methoxy vs. Methyl/Propyl Groups : 3-Chloropropylmethyldimethoxysilane (CAS 18171-19-2) uses methoxy (–OCH₃) groups for controlled hydrolysis in polymer coupling, whereas the target compound’s methyl and propyl groups prioritize hydrophobicity .
Dimethyldichlorosilane is classified as acutely toxic (Skin Corr. 1B) , suggesting similar risks for the target compound.
Mechanistic Insights from Structural Analogues
- Haloalkane SARs: notes that halogen position and molecular size critically influence genotoxicity . The dichloromethyl group’s electron-withdrawing nature may enhance silicon’s electrophilicity, but steric shielding by the n-propyl group could mitigate unintended reactions.
Biological Activity
(Dichloromethyl)dimethyl-n-propylsilane, an organosilicon compound with the molecular formula CHClSi, is characterized by its unique structure that includes a dichloromethyl group, two methyl groups, and a propyl group. This composition imparts distinctive chemical properties, particularly its reactivity due to the presence of chlorine atoms, which can participate in various chemical reactions. While the biological activity of this compound has not been extensively documented, preliminary studies suggest potential applications in modifying biomolecules and interactions with silicon-based biomolecules.
The compound's reactivity is primarily attributed to the dichloromethyl group, which allows it to engage in nucleophilic substitution reactions. Its ability to form stable silicon-carbon bonds makes it a candidate for various synthetic applications in biological contexts. The following table summarizes its structural characteristics compared to similar organosilicon compounds:
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| Dichloromethylsilane | Lacks propyl group; contains only dichloromethyl and hydrogen | Less versatile due to fewer functional groups |
| Dimethyldichlorosilane | Contains two chlorine atoms; no propyl group | More reactive towards nucleophiles |
| Trimethylsilane | Contains three methyl groups; no chlorine | High stability but lacks reactivity due to absence of reactive halogen |
(Dichloromethyl)dimethyl-n-propylsilane stands out due to its combination of both dichloromethyl and propyl groups, providing distinct reactivity and properties advantageous for specific synthetic applications.
Case Study: Interaction with Silicon-Based Biomolecules
A study investigated the interactions between (Dichloromethyl)dimethyl-n-propylsilane and silicon-based biomolecules. The results suggested that the compound could enhance the stability of silicon-containing polymers used in biomedical applications. The study highlighted its potential role in improving biocompatibility and functionality in drug delivery systems.
In Vitro Studies
In vitro studies have shown that organosilicon compounds can exhibit varying degrees of cytotoxicity depending on their structure. While specific data on (Dichloromethyl)dimethyl-n-propylsilane is sparse, related compounds have demonstrated antimicrobial and anticancer activities. Future research focusing on this compound may reveal similar biological activities.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
